

4-Oxo-2,4-diphenylbutanenitrile CAS number

6268-00-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxo-2,4-diphenylbutanenitrile

Cat. No.: B1295096

[Get Quote](#)

An In-depth Technical Guide to **4-Oxo-2,4-diphenylbutanenitrile** (CAS 6268-00-4)

Abstract

This technical guide provides a comprehensive overview of **4-Oxo-2,4-diphenylbutanenitrile** (CAS No. 6268-00-4), a pivotal difunctional intermediate in modern organic synthesis. The document delves into its structural characteristics, established and emerging synthetic methodologies, robust analytical validation protocols, and its significant applications, particularly in the synthesis of complex, biologically active heterocyclic systems. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to offer a practical and in-depth resource for leveraging this versatile chemical building block.

Introduction and Significance

4-Oxo-2,4-diphenylbutanenitrile is an organic compound featuring a four-carbon backbone functionalized with a ketone at the 4-position, a nitrile group at the 2-position, and phenyl substituents at both the 2- and 4-positions.^[1] Its molecular formula is C₁₆H₁₃NO, and it has a molecular weight of approximately 235.28 g/mol.^[1] The strategic placement of both a ketone and a nitrile functional group grants the molecule multiple reactive sites. This unique architecture makes it a highly valuable precursor in synthetic organic chemistry for constructing more complex molecular frameworks.^[1]

Its primary significance lies in its role as an intermediate for the synthesis of nitrogen-containing heterocycles, such as pyridazine derivatives, which are a class of compounds known for their diverse biological activities.^{[1][2]} Researchers have successfully utilized this compound and its derivatives as key starting materials for producing pyrrolones, indoles, and pyridazinoindoles, some of which have shown potential as inhibitors of *Mycobacterium tuberculosis*.^[3]

Physicochemical and Structural Properties

At room temperature, **4-Oxo-2,4-diphenylbutanenitrile** exists as a colorless to white crystalline solid.^[1] Due to its stability, it is typically stored at 4°C under dry conditions.^[4]

Property	Value	Source
CAS Number	6268-00-4	[3][4]
Molecular Formula	C ₁₆ H ₁₃ NO	[1][2]
Molecular Weight	235.28 g/mol	[1][3]
IUPAC Name	4-oxo-2,4-diphenylbutanenitrile	[1]
Appearance	Colorless to white crystalline solid	[1]
Storage Temperature	4°C	
SMILES	N#CC(C1=CC=CC=C1)CC(C2=CC=CC=C2)=O	[1]
InChI Key	JRWUFQJVJGKCCT-UHFFFAOYSA-N	[3]

Crystallographic and Conformational Analysis

X-ray crystallography studies have provided definitive insights into the three-dimensional structure of **4-Oxo-2,4-diphenylbutanenitrile**. The molecule adopts a notably twisted conformation.^{[1][2][5]} The dihedral angle between the two terminal phenyl rings is approximately 68.40°, a significant deviation from planarity that influences its crystal packing and intermolecular interactions.^{[1][2][5]} This twisted geometry is a key structural feature that may affect its reactivity and interactions with biological targets or other molecules in solution.^[1]

In the crystalline state, the packing is stabilized by a network of weak intermolecular forces, specifically carbon-hydrogen to oxygen (C—H⋯O) and carbon-hydrogen to nitrogen (C—H⋯N) interactions, which assemble the molecules into supramolecular layers.[2][5]

Crystal Data Parameter	Value	Source
Crystal system	Monoclinic	[2][5]
Space group	P2 ₁ /c	[5]
a	14.2158 (3) Å	[2][5]
b	8.9244 (2) Å	[2][5]
c	9.7553 (2) Å	[2][5]
β	99.217 (2)°	[2][5]
Volume (V)	1221.65 (5) Å ³	[2][5]
Z	4	[2][5]

Synthesis Methodologies


The synthesis of **4-Oxo-2,4-diphenylbutanenitrile** is most commonly achieved via a 1,4-conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone, specifically (E)-chalcone (also known as benzalacetophenone). Several variations of this core reaction have been developed to optimize yield and reaction conditions.

Primary Synthetic Route: Hydrocyanation of (E)-Chalcone

This approach involves the addition of a cyanide source across the carbon-carbon double bond of chalcone. The choice of cyanide reagent and catalyst dictates the specific protocol.

- Using Acetone Cyanohydrin: A stable and less hazardous source of cyanide, acetone cyanohydrin, can be used in the presence of a base.
- Using Trimethylsilyl Cyanide (TMSCN): This method often employs a catalyst, such as 4-(triphenylphosphonio)phenolate, to facilitate the addition.[1]

- Using Metal Cyanides with CO₂: A metal-free approach utilizes carbon dioxide to promote the conjugate addition of simple ammonium or metal cyanides. In this system, CO₂ is proposed to act as a dual Lewis and Brønsted acid catalyst, which is essential for achieving high selectivity.[3]

[Click to download full resolution via product page](#)

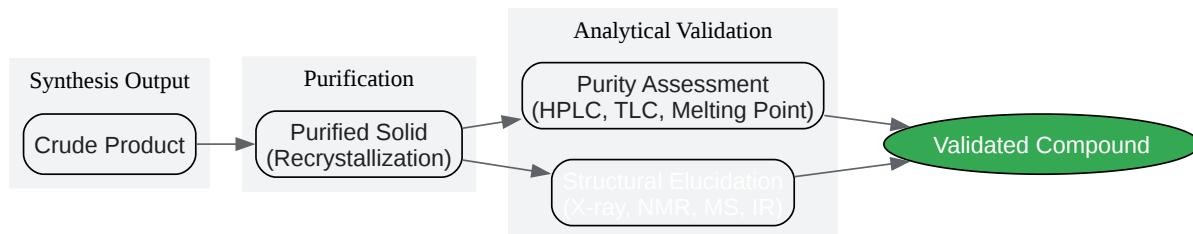
Caption: General workflow for the synthesis via Michael Addition.

Detailed Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[5]

Materials:

- Benzalacetophenone ((E)-chalcone)


- Acetone cyanohydrin
- 10% aqueous Sodium Carbonate (Na_2CO_3)
- Ethanol (EtOH)
- Methanol (MeOH)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzalacetophenone (0.015 mol) in ethanol (50 mL).
- Addition of Reagents: To the stirred solution, add acetone cyanohydrin (0.045 mol) followed by 10% aqueous sodium carbonate (1.5 mL, containing 0.0015 mol Na_2CO_3).
 - Causality Note: Sodium carbonate acts as a base to generate the cyanide anion (CN^-) from acetone cyanohydrin, which then serves as the active nucleophile for the Michael addition. Ethanol is an effective solvent for both the starting material and the intermediate enolate.
- Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- Work-up and Isolation: After cooling the reaction mixture to room temperature, the product will typically precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from methanol to yield pure **4-Oxo-2,4-diphenylbutanenitrile**.
 - Self-Validation: The purity of the final product should be confirmed by melting point analysis and the analytical techniques described in the following section. A sharp melting point close to the literature value indicates high purity.

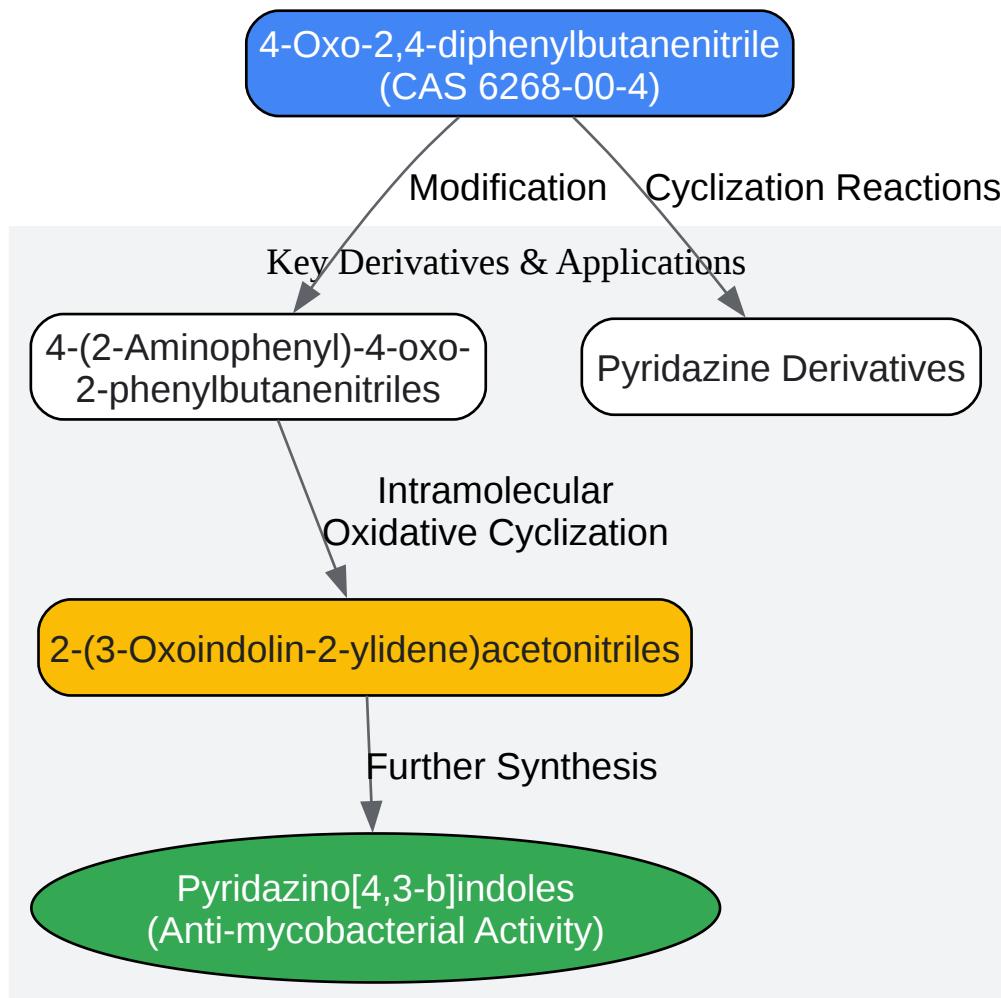
Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized **4-Oxo-2,4-diphenylbutanenitrile**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for analytical validation.

- X-Ray Crystallography: As detailed in Section 2.1, single-crystal X-ray diffraction provides absolute confirmation of the molecular structure and stereochemistry.[2][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two phenyl rings. The aliphatic protons of the butane backbone would appear as a characteristic pattern of multiplets in the upfield region.
 - ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the nitrile carbon ($\text{C}\equiv\text{N}$), the ketone carbonyl carbon ($\text{C}=\text{O}$), and the various aromatic and aliphatic carbons.
- Infrared (IR) Spectroscopy: Key diagnostic peaks include a sharp, strong absorption band around $2240\text{-}2260\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch and a strong absorption band around $1680\text{-}1700\text{ cm}^{-1}$ for the ketone ($\text{C}=\text{O}$) stretch.
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (235.28 g/mol). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1] Computational studies have also predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in ion mobility-mass spectrometry analysis.[1]


- Chromatography:
 - Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. For example, on silica gel plates with an eluent of 4:1 hexanes/EtOAc, the compound exhibits a specific R_f value.[6]
 - High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. Commercial suppliers often provide HPLC data to certify product quality.[4]

Chemical Reactivity and Synthetic Applications

The dual functionality of **4-Oxo-2,4-diphenylbutanenitrile** makes it a versatile substrate for further chemical transformations.

- Reactivity of the Ketone: The ketone group can undergo reduction using standard reducing agents (e.g., NaBH₄) to form the corresponding secondary alcohol. It can also participate in various nucleophilic addition reactions.
- Reactivity of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

The most significant application of this compound is as a scaffold for building heterocyclic molecules.

[Click to download full resolution via product page](#)

Caption: Role as a precursor in complex heterocycle synthesis.

Precursor to Anti-tuberculosis Agents

A notable and advanced application involves the use of derivatives of **4-Oxo-2,4-diphenylbutanenitrile** in medicinal chemistry. Specifically, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, synthesized from related precursors, undergo an efficient intramolecular oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles.^[6] These resulting molecules are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds that has demonstrated potent inhibitory activity against *Mycobacterium tuberculosis*.^{[3][6]} This pathway highlights the compound's utility in developing novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **4-Oxo-2,4-diphenylbutanenitrile**.

- Signal Word: Warning[[1](#)]
- Hazard Statements:
 - H315: Causes skin irritation.[[1](#)]
 - H319: Causes serious eye irritation.[[1](#)]
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.
 - P280: Wear protective gloves/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P362: Take off contaminated clothing and wash before reuse.

The compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Oxo-2,4-diphenylbutanenitrile | 6268-00-4 [[smolecule.com](#)]
- 2. 4-Oxo-2,4-diphenylbutanenitrile - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 3. 4-Oxo-2,4-diphenylbutanenitrile | 6268-00-4 | Benchchem [[benchchem.com](#)]

- 4. 6268-00-4|4-Oxo-2,4-diphenylbutanenitrile|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Oxo-2,4-diphenylbutanenitrile CAS number 6268-00-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295096#4-oxo-2-4-diphenylbutanenitrile-cas-number-6268-00-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com